molecular formula C12H16O4 B14412673 2H-1-Benzopyran-3,4-diol, 3,4-dihydro-7-methoxy-2,2-dimethyl-, (3S-trans)- CAS No. 82864-21-9

2H-1-Benzopyran-3,4-diol, 3,4-dihydro-7-methoxy-2,2-dimethyl-, (3S-trans)-

Cat. No.: B14412673
CAS No.: 82864-21-9
M. Wt: 224.25 g/mol
InChI Key: VYQZZUGIBSTOAP-MNOVXSKESA-N
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Description

2H-1-Benzopyran-3,4-diol, 3,4-dihydro-7-methoxy-2,2-dimethyl-, (3S-trans)- is a chemical compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran ring system with methoxy and dimethyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3,4-diol, 3,4-dihydro-7-methoxy-2,2-dimethyl-, (3S-trans)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3,4-diol, 3,4-dihydro-7-methoxy-2,2-dimethyl-, (3S-trans)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield various substituted benzopyrans.

Scientific Research Applications

2H-1-Benzopyran-3,4-diol, 3,4-dihydro-7-methoxy-2,2-dimethyl-, (3S-trans)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3,4-diol, 3,4-dihydro-7-methoxy-2,2-dimethyl-, (3S-trans)- involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: This compound shares a similar core structure but lacks the methoxy and diol substitutions.

    2H-1-Benzopyran-4,7-diol, 3,4-dihydro-: This compound has diol substitutions at different positions on the benzopyran ring.

    1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: This compound has a spiro structure and different functional groups.

Uniqueness

2H-1-Benzopyran-3,4-diol, 3,4-dihydro-7-methoxy-2,2-dimethyl-, (3S-trans)- is unique due to its specific substitutions and stereochemistry, which confer distinct chemical and biological properties. These unique features make it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

82864-21-9

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

(3S,4R)-7-methoxy-2,2-dimethyl-3,4-dihydrochromene-3,4-diol

InChI

InChI=1S/C12H16O4/c1-12(2)11(14)10(13)8-5-4-7(15-3)6-9(8)16-12/h4-6,10-11,13-14H,1-3H3/t10-,11+/m1/s1

InChI Key

VYQZZUGIBSTOAP-MNOVXSKESA-N

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)O)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)O)O)C

Origin of Product

United States

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